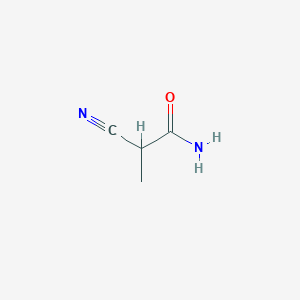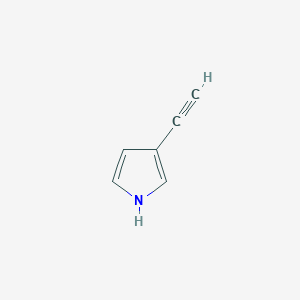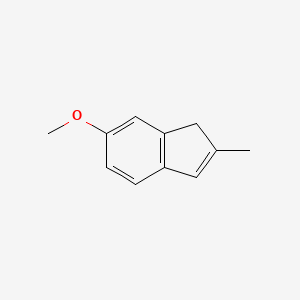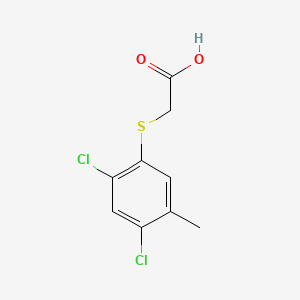![molecular formula C9H13BrN2S B3056545 {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 72209-88-2](/img/structure/B3056545.png)
{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
説明
“{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound that has been the subject of scientific research. It has a molecular formula of C9H13BrN2S and a molecular weight of 261.18 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
Anti-Helicobacter pylori Agents
A study by Carcanague et al. (2002) explored the use of derivatives from a similar chemical scaffold in the fight against the gastric pathogen Helicobacter pylori. The specific structure studied demonstrated potent and selective activity against various H. pylori strains, including those resistant to traditional treatments. This research suggests potential applications of related chemical structures in developing novel anti-H. pylori agents (Carcanague et al., 2002).
Anti-Cancer Activity
Ghani and Alabdali (2022) investigated the anti-cancer properties of metal ion complexes derived from a compound with a similar structure. The study focused on the synthesis of these complexes and their cytotoxic effects on a breast cancer cell line. This research provides insight into the potential use of such compounds in cancer treatment (Ghani & Alabdali, 2022).
Antileukotrienic Agents
Jampílek et al. (2004) synthesized derivatives as potential antileukotrienic drugs. These compounds were designed to inhibit leukotrienes, substances that contribute to inflammatory and allergic reactions. The synthesis process and the biological testing of these compounds provide a foundation for further research into their therapeutic applications (Jampílek et al., 2004).
Cytotoxic Activity in Cancer Treatment
Stolarczyk et al. (2018) developed new 4-thiopyrimidine derivatives from a base compound with structural similarities. These derivatives were tested for cytotoxicity against various cancer cell lines, providing valuable data on their potential use in cancer treatment (Stolarczyk et al., 2018).
Antitussive Agents
Research by Cass and Frederik (1953) investigated the cough-inhibiting properties of a compound structurally related to the one . This study's findings contribute to understanding the potential use of similar compounds as antitussive agents (Cass & Frederik, 1953).
Kinetic Resolution in Pharmaceutical Chemistry
A study by Andzans et al. (2013) on methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally similar, highlights the role of these compounds in kinetic resolution, a critical process in pharmaceutical chemistry (Andzans et al., 2013).
Structural Analysis in Drug Design
Nakamura et al. (1976) conducted X-ray structure determination of a derivative, providing crucial data for understanding the stereochemistry of similar compounds. This information is vital in the design and development of new drugs (Nakamura et al., 1976).
Oxidative Loss in Wine
Nikolantonaki and Waterhouse (2012) explored how certain compounds react with wine nucleophiles. This study helps understand the oxidative processes in wine, which can have significant implications for its quality and preservation (Nikolantonaki & Waterhouse, 2012).
Safety and Hazards
特性
IUPAC Name |
(4-methylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRHRXUIGBOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501387 | |
| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72209-88-2 | |
| Record name | NSC114662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)

